molecular formula C25H27AsBrNO B14319428 [2-Oxo-2-(piperidin-1-yl)ethyl](triphenyl)arsanium bromide CAS No. 112601-97-5

[2-Oxo-2-(piperidin-1-yl)ethyl](triphenyl)arsanium bromide

Katalognummer: B14319428
CAS-Nummer: 112601-97-5
Molekulargewicht: 512.3 g/mol
InChI-Schlüssel: NDUZPAQLIGSVPT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is a complex organoarsenic compound It is characterized by the presence of a piperidine ring, a triphenylarsanium group, and a bromide ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide typically involves the reaction of triphenylarsine with a piperidine derivative under specific conditions. One common method includes the use of a brominating agent to introduce the bromide ion into the compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the compound into lower oxidation states.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex organic molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems.

Medicine

In medicine, 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for certain diseases, although further research is needed to fully understand its efficacy and safety.

Industry

In industrial applications, this compound is used in the development of advanced materials and catalysts. Its ability to undergo various chemical reactions makes it a versatile component in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to various biological effects, depending on the specific target and context. The pathways involved in these interactions are complex and may include modulation of enzyme activity, disruption of cellular processes, and induction of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylarsine: A simpler organoarsenic compound with similar chemical properties.

    Piperidine Derivatives: Compounds containing the piperidine ring, which may exhibit similar biological activities.

    Arsenic Bromides: Compounds containing arsenic and bromide ions, which may undergo similar chemical reactions.

Uniqueness

2-Oxo-2-(piperidin-1-yl)ethylarsanium bromide is unique due to its combination of a piperidine ring, triphenylarsanium group, and bromide ion This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

CAS-Nummer

112601-97-5

Molekularformel

C25H27AsBrNO

Molekulargewicht

512.3 g/mol

IUPAC-Name

(2-oxo-2-piperidin-1-ylethyl)-triphenylarsanium;bromide

InChI

InChI=1S/C25H27AsNO.BrH/c28-25(27-19-11-4-12-20-27)21-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24;/h1-3,5-10,13-18H,4,11-12,19-21H2;1H/q+1;/p-1

InChI-Schlüssel

NDUZPAQLIGSVPT-UHFFFAOYSA-M

Kanonische SMILES

C1CCN(CC1)C(=O)C[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.